6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of morpholino and tolyl groups in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The general synthetic route can be summarized as follows:
Starting Material: Cyanuric chloride is used as the starting material.
First Substitution: The first substitution involves the reaction of cyanuric chloride with morpholine to form 6-morpholino-1,3,5-triazine.
Second Substitution: The second substitution involves the reaction of the intermediate with m-toluidine to form 6-morpholino-N2-(m-tolyl)-1,3,5-triazine-2-amine.
Third Substitution: The final substitution involves the reaction of the intermediate with p-toluidine to form 6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine.
Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and controlling reaction temperatures and times to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in further nucleophilic substitution reactions due to the presence of reactive sites on the triazine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tolyl groups.
Condensation Reactions: The compound can participate in condensation reactions with other amines or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, solvents like 1,4-dioxane, and reaction conditions involving reflux.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to various substituted triazines, while oxidation and reduction can modify the tolyl groups.
Scientific Research Applications
6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential antitumor and antimicrobial properties, making it a candidate for drug development.
Agriculture: Triazine derivatives are known for their herbicidal properties, and this compound may be explored for similar applications.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The morpholino and tolyl groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, triazine derivatives are known to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which can explain their antitumor activity.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Used clinically for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine: An active metabolite with significant biological activity.
Uniqueness
6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the specific combination of morpholino and tolyl groups, which may confer distinct biological and chemical properties compared to other triazine derivatives.
Properties
IUPAC Name |
2-N-(3-methylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.ClH/c1-15-6-8-17(9-7-15)22-19-24-20(23-18-5-3-4-16(2)14-18)26-21(25-19)27-10-12-28-13-11-27;/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBBYYDHBFCYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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